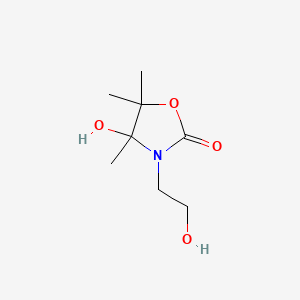![molecular formula C27H22N2OS B4289441 4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B4289441.png)
4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)sulfanyl]pyridine-3-carbonitrile
Overview
Description
4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a phenylethylthio group attached to a nicotinonitrile core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a chalcone intermediate through the reaction of 4-bromoacetophenone and vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution . This chalcone is then subjected to further reactions to introduce the nicotinonitrile core and the phenylethylthio group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may be investigated for its effects on various biological pathways and its potential therapeutic applications.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, similar compounds have been shown to inhibit enzymes like monoamine oxidase A (MAO-A) and acetylcholinesterase . These interactions can modulate neurotransmitter levels and influence various physiological processes. The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-phenylethane: This compound shares the methoxyphenyl and phenylethyl groups but lacks the nicotinonitrile core.
6-(4-Methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone: This compound has a similar phenylethylthio group but features a pyrimidinone core instead of a nicotinonitrile core.
Uniqueness
4-(4-Methoxyphenyl)-6-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile is unique due to its specific combination of functional groups and the nicotinonitrile core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential pharmacological properties further distinguish it from similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-(2-phenylethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2OS/c1-30-23-14-12-21(13-15-23)24-18-26(22-10-6-3-7-11-22)29-27(25(24)19-28)31-17-16-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEMGGSRKBUMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[6-(2-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}propanoate](/img/structure/B4289371.png)
![6-(2-Chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B4289379.png)


![1-benzoyl-2-(4-bromophenyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4289396.png)
![ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289404.png)
![ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE](/img/structure/B4289412.png)
![BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE](/img/structure/B4289423.png)
![2-(2-chloro-6-fluorophenyl)-1-(4-fluorobenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4289429.png)


![N-(2-NITROPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4289456.png)
![2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4289457.png)

